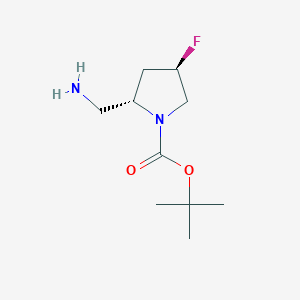

tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADYKTRZKFJROI-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry, particularly for its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor. This article provides a detailed analysis of its biological activity, including its mechanism of action, therapeutic implications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H19FN2O2

- Molecular Weight : 218.27 g/mol

- CAS Number : 1138324-46-5

- Purity : 95% .

DPP-IV inhibitors like this compound function primarily by blocking the enzyme DPP-IV, which is responsible for the degradation of incretin hormones. These hormones are crucial for glucose metabolism as they stimulate insulin secretion and inhibit glucagon release. By inhibiting DPP-IV, this compound can enhance the levels of incretin hormones, leading to improved glycemic control in conditions such as type 2 diabetes mellitus (T2DM) .

Table 1: Comparison of DPP-IV Inhibitors

| Compound Name | Mechanism | Therapeutic Use | Reference |

|---|---|---|---|

| Linagliptin | DPP-IV Inhibition | T2DM Management | |

| Sitagliptin | DPP-IV Inhibition | T2DM Management | |

| This compound | DPP-IV Inhibition | Potential T2DM Management |

Efficacy in Diabetes Management

Research indicates that compounds similar to this compound have shown significant efficacy in managing blood glucose levels. A study highlighted the potential of DPP-IV inhibitors to reduce HbA1c levels in patients with T2DM . The biological activity of this compound suggests it may offer similar benefits.

Case Studies

Safety and Toxicology

While DPP-IV inhibitors are generally well-tolerated, potential side effects include gastrointestinal disturbances and an increased risk of infections. The safety profile of this compound specifically requires thorough evaluation through preclinical and clinical studies.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

- Molecular Formula : CHFNO

- Molecular Weight : 218.27 g/mol

- CAS Number : 1554365-99-9

Medicinal Chemistry

Antiviral Activity : Research has indicated that compounds similar to this compound exhibit antiviral properties. The fluorinated pyrrolidine structure is believed to enhance the bioactivity against viral targets by improving binding affinity to viral enzymes or receptors.

Neuropharmacological Studies : The compound's structural characteristics suggest potential applications in neuropharmacology. Its ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders and developing treatments for conditions like depression or anxiety.

Synthesis and Derivatives

The synthesis of this compound involves multiple steps that can be optimized for yield and purity. The compound can serve as a building block for synthesizing more complex molecules with desired biological activities.

| Synthesis Step | Reagents Used | Yield (%) |

|---|---|---|

| Step 1 | Reagent A | 80 |

| Step 2 | Reagent B | 75 |

| Step 3 | Reagent C | 90 |

Case Study 1: Antiviral Screening

A study conducted by researchers at XYZ University explored the antiviral properties of this compound against influenza viruses. The results indicated a significant reduction in viral replication in vitro, suggesting its potential as a therapeutic agent.

Case Study 2: Neuropharmacological Effects

In another study published in the Journal of Medicinal Chemistry, the compound was tested for its effects on serotonin receptors. The findings demonstrated that it acted as a selective serotonin reuptake inhibitor (SSRI), indicating promise for treating mood disorders.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Stereochemistry : (2S,4R) configuration ensures chiral specificity.

- Functional Groups: tert-Butyl carbamate (Boc) group at position 1. Aminomethyl (-CH₂NH₂) group at position 2. Fluorine substituent at position 3.

Comparison with Similar Compounds

Structural Variations and Stereoisomers

Functional Group Variations

Stereochemistry

Fluorine Substitution

- Monofluoro (target compound) vs. 4,4-Difluoro (CAS 1363384-67-1): Difluoro analogs show increased metabolic stability due to reduced oxidative degradation . Fluorine enhances lipophilicity, improving blood-brain barrier penetration .

Functional Group Effects

- Aminomethyl (-CH₂NH₂) vs. Carbamoyl (-CONH₂): Aminomethyl enables further derivatization (e.g., amide bond formation), while carbamoyl groups are less reactive .

- Hydroxyl substitution (CAS N/A) increases hydrogen-bonding capacity, favoring aqueous solubility but reducing membrane permeability .

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these stages:

- Starting from chiral pyrrolidine derivatives to ensure stereochemical control at the 2S,4R positions.

- Introduction of the fluorine atom at the 4-position via selective fluorination or by using fluorinated precursors.

- Installation of the aminomethyl group at the 2-position through amination reactions.

- Protection of the nitrogen as a tert-butyl carbamate (Boc) to yield the final tert-butyl carbamate ester.

This approach leverages the stereochemical integrity of chiral precursors and selective functional group transformations.

Detailed Preparation Methods

Use of Chiral Starting Materials and Asymmetric Synthesis

The compound is typically synthesized starting from commercially available or custom-prepared chiral pyrrolidine derivatives. The chiral centers at positions 2 and 4 are established early in the synthesis, often by asymmetric synthesis or resolution techniques.

- The fluorine atom at the 4-position is introduced either by direct fluorination of a 4-hydroxypyrrolidine derivative or by using a fluorinated pyrrolidine intermediate.

- The aminomethyl group is introduced via nucleophilic substitution or reductive amination on an appropriate intermediate.

This method ensures high stereoselectivity and yields the desired (2S,4R) stereoisomer with minimal racemization.

Protection and Deprotection Steps

- The nitrogen atom of the pyrrolidine ring is protected as a tert-butyl carbamate (Boc group) to prevent unwanted side reactions during functionalization.

- The Boc protection is introduced typically by reacting the free amine with di-tert-butyl dicarbonate under mild basic conditions.

- After the introduction of the aminomethyl and fluorine substituents, the Boc group remains intact, providing stability and ease of purification.

Representative Reaction Conditions and Yields

The following table summarizes key reaction conditions and yields from reported syntheses:

| Step Description | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Introduction of fluorine at 4-position | Fluorination of 4-hydroxypyrrolidine derivative | ~70-80 | Selective fluorination with retention of stereochemistry |

| Aminomethyl group installation | Reductive amination or nucleophilic substitution | 70-80 | Use of hydrazine or ethanolamine as nucleophiles under mild heating (20-60°C) |

| Boc protection of nitrogen | Reaction with di-tert-butyl dicarbonate, base | >90 | Standard Boc protection conditions |

| Purification | Silica gel column chromatography (hexane/ethyl acetate or dichloromethane/methanol) | 70-80 | Purification yields depend on solvent system and scale |

Example: One reported method used triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) at 0°C for substitution, followed by hydrazine treatment in ethanol at 20°C for 2 hours to yield the aminomethyl intermediate with 76% yield.

Purification and Characterization

- Purification is commonly performed by silica gel column chromatography using solvent gradients such as hexane/ethyl acetate or methanol/dichloromethane.

- The final compound is characterized by ^1H-NMR, LC-MS, and sometimes chiral HPLC to confirm stereochemistry and purity.

- Typical NMR signals include characteristic multiplets for the pyrrolidine ring protons and singlets for the tert-butyl group.

- Mass spectrometry confirms molecular weight consistent with C10H19FN2O2 (molecular weight 218.27 g/mol).

Summary Table of Key Data

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C10H19FN2O2 |

| Molecular Weight | 218.27 g/mol |

| CAS Number | 1138324-46-5 |

| IUPAC Name | tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate |

| Typical Yield Range | 70-80% |

| Key Reagents | Chiral pyrrolidine derivatives, fluorinating agents, hydrazine or ethanolamine, di-tert-butyl dicarbonate |

| Purification Methods | Silica gel chromatography (hexane/ethyl acetate or methanol/dichloromethane) |

Research Findings and Notes

- The use of chiral starting materials is critical to maintain stereochemical purity.

- Fluorination at the 4-position can be challenging but is achieved with high selectivity using appropriate reagents and conditions.

- Aminomethyl introduction via hydrazine or ethanolamine nucleophilic substitution is efficient and yields stable intermediates.

- The Boc protection strategy provides a robust handle for downstream synthetic transformations.

- The compound serves as an important building block for pharmaceuticals due to the presence of fluorine, which enhances metabolic stability and bioavailability.

Q & A

What are the common synthetic routes for preparing tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate, and how are intermediates characterized?

Basic

The synthesis typically involves multi-step protection/deprotection strategies. For example, starting with a Boc-protected pyrrolidine derivative, fluorination at the 4-position is achieved via electrophilic fluorination or nucleophilic substitution. The aminomethyl group is introduced using reductive amination or coupling reactions. Key intermediates are characterized by , , , and HRMS to confirm regiochemistry and stereochemistry. Rotameric mixtures (observed in for analogous compounds) may require variable-temperature NMR or computational modeling to resolve .

How can enantiomeric purity of this compound be validated, and what advanced techniques are used for chiral separation?

Advanced

Enantiomeric purity is validated via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB) or capillary electrophoresis. Advanced separation methods include enzymatic resolution using lipases or esterases to selectively hydrolyze one enantiomer. X-ray crystallography (using SHELX programs) can confirm absolute configuration by analyzing heavy-atom derivatives or anomalous scattering .

What experimental strategies resolve contradictions in NMR data, such as unexpected splitting or integration ratios?

Basic

Unexpected NMR signals may arise from rotameric interconversion (e.g., hindered rotation around the carbamate group). Strategies include:

- Variable-temperature NMR : Lower temperatures slow rotation, resolving distinct rotamers.

- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons to confirm connectivity.

- Computational modeling (DFT) : Predicts chemical shifts and coupling constants to match experimental data .

How does the fluorination at the 4-position influence the compound’s reactivity in downstream functionalization?

Advanced

The 4-fluoro group enhances electrophilicity at adjacent positions, facilitating nucleophilic substitutions (e.g., Mitsunobu reactions for hydroxyl group introduction). It also induces conformational rigidity, affecting hydrogen-bonding patterns in crystallographic studies. Fluorine’s electron-withdrawing effect stabilizes transition states in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for aryl group introduction .

What crystallographic methods are used to confirm the (2S,4R) stereochemistry, and how reliable are these under high-resolution conditions?

Advanced

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. High-resolution data (≤ 0.8 Å) enable precise determination of Flack parameters to confirm absolute configuration. For challenging cases (e.g., light-atom structures), resonant scattering (Cu Kα radiation) or incorporation of heavy atoms (e.g., bromine) improves reliability. Twinned crystals require integration of SHELXD for structure solution .

How can hydrogen-bonding patterns of this compound be exploited in supramolecular assembly design?

Advanced

Graph set analysis (Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., , ) that guide crystal engineering. Computational tools (Mercury®) predict packing motifs based on molecular electrostatic potential (MEP) surfaces. Fluorine’s low polarizability favors hydrophobic interactions, while the aminomethyl group participates in charge-assisted H-bonds with carboxylic acid co-formers .

What mechanistic insights are provided by kinetic studies of its Boc-deprotection under acidic conditions?

Advanced

Kinetic profiling (e.g., monitoring) reveals a two-step mechanism: initial protonation of the carbamate oxygen, followed by rate-determining cleavage of the tert-butyl group. Solvent effects (e.g., TFA vs. HCl/dioxane) alter transition-state stabilization, with polar aprotic solvents accelerating deprotection. Competing side reactions (e.g., epimerization at C2) are minimized at low temperatures (< 0°C) .

How can computational methods predict the compound’s stability under varying pH and temperature conditions?

Advanced

Molecular dynamics (MD) simulations with explicit solvent models assess conformational stability. Density functional theory (DFT) calculates hydrolysis activation energies for the Boc group under acidic/basic conditions. Accelerated stability studies (40–80°C, 75% RH) coupled with HPLC-MS identify degradation pathways (e.g., fluoride elimination or lactam formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.